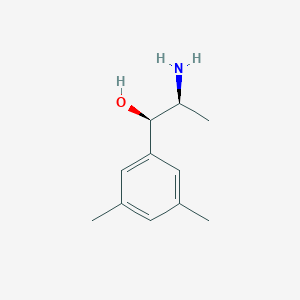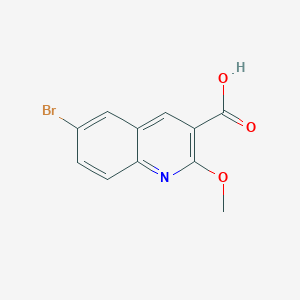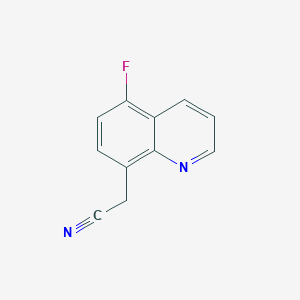
3-Amino-1-(furan-2-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(furan-2-yl)butan-2-one is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(furan-2-yl)butan-2-one can be achieved through several methods. One common approach involves the multi-component condensation reaction. For instance, the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines in acetic acid under reflux conditions can yield the desired compound . Another method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate and subsequent reaction with an aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-1-(furan-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction can produce 3-amino-1-(furan-2-yl)butanol.
Aplicaciones Científicas De Investigación
3-Amino-1-(furan-2-yl)butan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(furan-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The compound may also inhibit specific enzymes or receptors, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Furan-2-carboxylic acid: A simple furan derivative with carboxylic acid functionality.
3-Amino-1-(furan-3-yl)butan-2-one: A structural isomer with the amino group positioned differently on the furan ring.
2-Furoic acid: Another furan derivative with a carboxylic acid group.
Uniqueness: 3-Amino-1-(furan-2-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a furan ring makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
3-amino-1-(furan-2-yl)butan-2-one |
InChI |
InChI=1S/C8H11NO2/c1-6(9)8(10)5-7-3-2-4-11-7/h2-4,6H,5,9H2,1H3 |
Clave InChI |
AMCKCTICULBINB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)CC1=CC=CO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


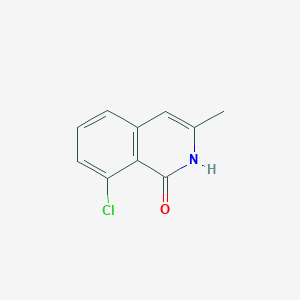
![4-([1-(Chloromethyl)cyclopropyl]methyl)oxane](/img/structure/B13160171.png)

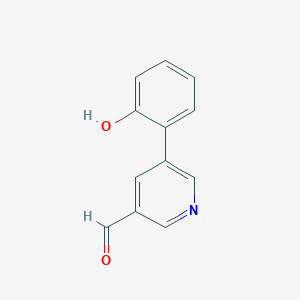





![1-[1-(Aminomethyl)cyclopropyl]but-3-en-1-one](/img/structure/B13160228.png)
![3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13160233.png)
